(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, a nitro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(4-methyl-3-nitrophenyl)ethanone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
Oxidation: 1-(4-methyl-3-nitrophenyl)ethanone or 1-(4-methyl-3-nitrophenyl)ethanal.
Reduction: (1R)-1-(4-methyl-3-aminophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol: The enantiomer of the compound, differing in the configuration at the chiral center.
1-(4-methyl-3-nitrophenyl)ethanone: Lacks the hydroxyl group, making it less versatile in certain reactions.
1-(4-methyl-3-aminophenyl)ethan-1-ol: The reduced form of the nitro compound, with different reactivity and biological properties.
Uniqueness
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct reactivity and biological activity compared to its enantiomer or other structurally similar compounds. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
(1R)-1-(4-methyl-3-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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